Acyclovir Formacetal Dimer
CAS No.:
Cat. No.: VC0201778
Molecular Formula: C₁₇H₂₂N₁₀O₆
Molecular Weight: 462.42
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₇H₂₂N₁₀O₆ |
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Molecular Weight | 462.42 |
Introduction
Identifier Type | Information |
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PubChem CID | 138393908 |
Chemical Synonyms | D3F9ZVS3VO, ACICLOVIR IMPURITY R [EP IMPURITY], 9,9-(METHYLENEBIS(OXYETHYLENEOXYMETHYLENE))BIS(2-AMINO-1,9-DIHYDRO-6H-PURIN-6-ONE), 9,9'-(2,5,7,10-TETRAOXAUNDECANE-1,11-DIYL)BIS(2-AMINO-1,9-DIHYDRO-6H-PURIN-6-ONE) |
Creation Date | 2019-06-20 |
Modification Date | 2025-02-22 |
This compound represents a specific chemical entity with defined properties that distinguish it from the parent acyclovir molecule and other related impurities .
Molecular Structure and Properties
Chemical Structure
Acyclovir Formacetal Dimer possesses a unique molecular structure characterized by two acyclovir-like moieties connected through a specific linkage. The compound has a well-defined chemical formula and molecular weight:
Property | Value |
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Molecular Formula | C17H22N10O6 |
Molecular Weight | 462.4 g/mol |
IUPAC Name | 9,9'-(2,5,7,10-Tetraoxaundecane-1,11-diyl)bis(2-amino-9H-purin-6-ol) |
The structure consists of two guanine-derived components connected through a methylenebis(oxyethyleneoxymethylene) linkage, creating a symmetrical dimer configuration . This structural arrangement distinguishes it from monomeric acyclovir and contributes to its distinct physicochemical properties.
Physical and Chemical Properties
While the search results provide limited detailed information on the physical and chemical properties specific to Acyclovir Formacetal Dimer, insights can be derived from its structural features and relationship to acyclovir. The parent compound acyclovir is characterized as a white crystalline powder with a melting point of 256.5-257°C and limited solubility in water (1.3 mg/mL at 25°C) .
The dimer structure likely influences several key properties:
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The increased molecular weight (462.4 g/mol compared to acyclovir's lower molecular weight) may affect solubility characteristics
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The presence of multiple hydrogen bond donors and acceptors influences intermolecular interactions
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The extended structure with multiple oxygen atoms in the linking chain likely affects polarity and solubility parameters
The compound can be visualized using both 2D structural depictions and 3D conformational models, which provide insights into its spatial arrangement and potential interaction capabilities .
Analytical Methods for Detection
The identification and quantification of Acyclovir Formacetal Dimer in pharmaceutical formulations require specialized analytical techniques. Common analytical approaches for impurity detection in pharmaceuticals include:
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High-Performance Liquid Chromatography (HPLC)
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Mass Spectrometry (MS)
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Infrared (IR) Spectroscopy
Quantity | Indicative Price (€) |
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25 mg | 2,427.00 |
2500 μg | 371.00 |
These reference standards are specifically intended for laboratory use rather than therapeutic applications .
Research Applications
The compound has potential research applications beyond its role as an impurity marker. These include:
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Structure-activity relationship studies for antiviral compounds
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Investigation of dimer formation mechanisms in nucleoside derivatives
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Development of analytical methods for similar pharmaceutical impurities
Relationship to Acyclovir Chemistry
Context Within Acyclovir Research
Acyclovir, the parent compound from which the formacetal dimer is derived, has been extensively studied for its antiviral properties. The understanding of acyclovir's polymorphs and hydrates provides context for the significance of dimer formation:
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Acyclovir exists in multiple crystalline forms, including anhydrous polymorphs and hydrates
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The 3:2 ACV/water hydrate form is common commercially
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Crystal structures involve specific molecular packing arrangements that can include dimer formations
The study of dimeric structures in acyclovir chemistry contributes to the broader understanding of how nucleoside derivatives behave in pharmaceutical formulations and biological systems.
Synthesis Considerations
The synthesis of acyclovir involves several routes that might contribute to the formation of the formacetal dimer as an impurity:
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Synthesis from 5-aminoimidazole-4-carboxamide
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Synthesis from guanine and its derivatives
These synthetic pathways involve reagents and conditions that could potentially lead to dimer formation, particularly when involving condensation with agents like formaldehyde or related compounds. Understanding these synthetic considerations is essential for controlling impurity levels during production.
Structural Significance in Pharmaceutical Chemistry
The structure of Acyclovir Formacetal Dimer offers insights into potential pharmaceutical implications:
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The dimer structure provides a model for understanding aggregation behaviors of acyclovir
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The linking structure demonstrates possible modifications that may affect pharmacological properties
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The identification of this specific impurity highlights critical quality control points in acyclovir manufacturing
In the broader context of pharmaceutical chemistry, such dimer impurities represent important considerations for drug development, formulation, and regulatory compliance.
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